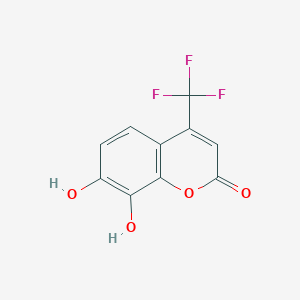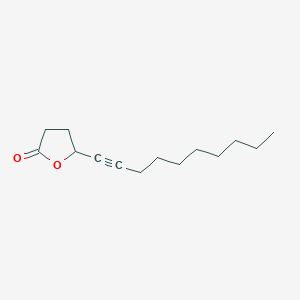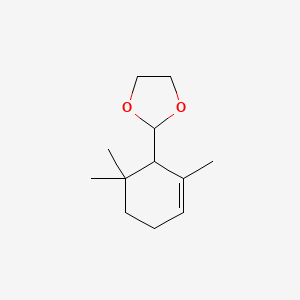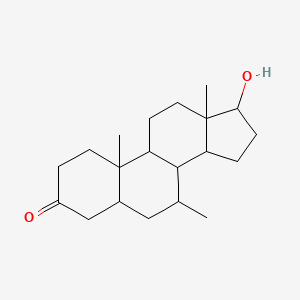![molecular formula C28H38N4O5 B14438199 L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- CAS No. 79259-44-2](/img/structure/B14438199.png)
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- is a complex organic compound that belongs to the class of peptides It is characterized by the presence of leucinamide, valyl, and phenylalanyl groups, along with a phenylmethoxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of the amino groups using the phenylmethoxycarbonyl (Cbz) group. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, facilitated by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
D-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-: Another peptide with similar structural features but different stereochemistry.
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide: A related compound with a norvalyl group instead of valyl.
Uniqueness
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- is unique due to its specific combination of amino acids and the presence of the phenylmethoxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
79259-44-2 |
|---|---|
Molecular Formula |
C28H38N4O5 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H38N4O5/c1-18(2)15-22(25(29)33)30-26(34)23(16-20-11-7-5-8-12-20)31-27(35)24(19(3)4)32-28(36)37-17-21-13-9-6-10-14-21/h5-14,18-19,22-24H,15-17H2,1-4H3,(H2,29,33)(H,30,34)(H,31,35)(H,32,36)/t22-,23-,24-/m0/s1 |
InChI Key |
VTEIAMMWIQTPGZ-HJOGWXRNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


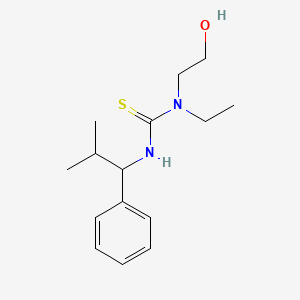
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
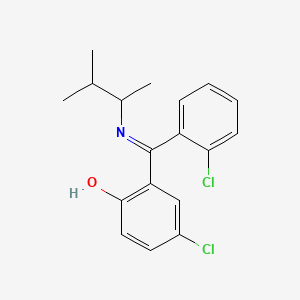
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
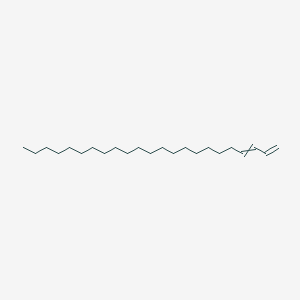
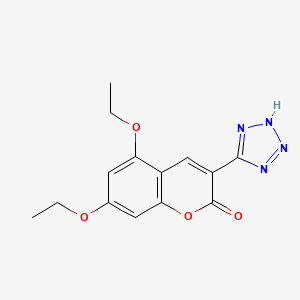
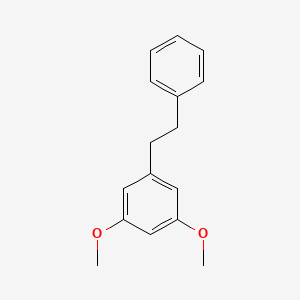
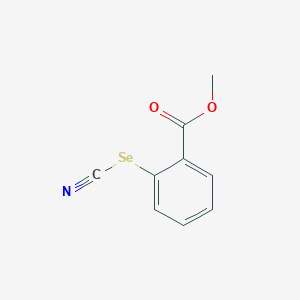
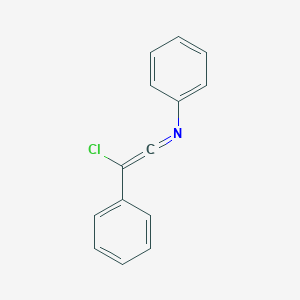
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
